Citreoviridin Citreoviridin Citreoviridin is a member of 2-pyranones.
Citreoviridin is a natural product found in Penicillium pedemontanum, Penicillium citreonigrum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 25425-12-1
VCID: VC21330432
InChI: InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1
SMILES: CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
Molecular Formula: C23H30O6
Molecular Weight: 402.5 g/mol

Citreoviridin

CAS No.: 25425-12-1

Cat. No.: VC21330432

Molecular Formula: C23H30O6

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Citreoviridin - 25425-12-1

CAS No. 25425-12-1
Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
IUPAC Name 6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one
Standard InChI InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1
Standard InChI Key JLSVDPQAIKFBTO-OMCRQDLASA-N
Isomeric SMILES C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O
SMILES CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
Canonical SMILES CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O

Chemical Structure and Physical Properties

Citreoviridin, also known as Citreoviridin A, is a natural polyketide mycotoxin with a molecular formula of C₂₃H₃₀O₆ and an average molecular mass of 402.481 g/mol . The compound features a complex structure containing a pyran ring with a ketone group, classifying it in the family of pyranones and derivatives . Physically, citreoviridin appears as a white powder in its pure form . The compound contains multiple functional groups and double bonds in specific configurations that contribute to its biological activity.

The structural characteristics of citreoviridin include several conjugated double bonds that create a distinctive chromophore, responsible for its characteristic coloration. Its chemical structure includes specific stereochemistry with defined R and S configurations at several carbon centers, which are crucial for its biological activity . The compound's structure contains multiple oxygen-containing functional groups, including hydroxyl and methoxy groups, that contribute to its polarity and interaction with biological targets.

Chemical Identifiers and Structural Information

Citreoviridin can be identified using various chemical identifiers, including its CAS number (25425-12-1) and specific InChI and SMILES notations that precisely define its structural arrangement . The compound's structural complexity contributes to its specific binding properties with cellular targets.

PropertyValue
Chemical FormulaC₂₃H₃₀O₆
Molecular Weight402.481 g/mol
Monoisotopic Mass402.204 g/mol
Physical StateSolid (white powder)
CAS Number25425-12-1

Biological Sources and Occurrence

Citreoviridin is predominantly produced by several species of filamentous fungi. It has been isolated from multiple fungal species including Penicillium citreo-viride, Penicillium toxicarium, Penicillium ochrosalmoneum, and Aspergillus terreus . These fungi can contaminate various food products, particularly grains and cereals, posing a risk to human and animal health .

The mycotoxin is frequently found in contaminated rice grains and corn infested by Eupenicillium ochrosalmoneum . Historically, citreoviridin has been associated with outbreaks of cardiac beriberi in East Asian countries, where it was found in moldy rice . The presence of this toxin in food supplies remains a significant concern for food safety regulators and public health officials worldwide.

Mechanism of Toxicity

Citreoviridin exerts its toxic effects through several specific molecular mechanisms, primarily targeting cellular energy production pathways. The compound's toxicity profile reveals sophisticated interactions with multiple cellular components.

Inhibition of ATPases

The primary mechanism of citreoviridin toxicity involves inhibition of both membrane-bound and soluble mitochondrial ATPases . Specifically, it inhibits:

  • Synaptosomal Na⁺/K⁺-ATPase, which alters synaptic transmission

  • F₁-ATPase, by binding to its beta subunit

These interactions result in the inhibition of critical mitochondrial energy-linked reactions, including:

  • ADP-stimulated respiration

  • ATP-driven reduction of NAD⁺ by succinate

  • ATP-driven NAD transhydrogenase

This disruption in cellular energy metabolism leads to broader systemic effects.

Effects on Transport Systems

Citreoviridin can enter the liver and kidney through human organic anion transporters (hOATs) and human organic cation transporters (hOCTs) . Additionally, it can inhibit the uptake of anions and cations by these transporters, interfering with the secretion of endogenous metabolites, drugs, and other xenobiotics . This interference results in increased cellular accumulation of toxic compounds, contributing to nephrotoxicity and hepatotoxicity.

Toxicological Profile

Citreoviridin demonstrates significant toxicity across various exposure routes and animal models. Toxicity studies have established several lethal dose parameters.

Lethal Dose Values

Route of AdministrationSpeciesLD₅₀ Value
SubcutaneousRat3.6 mg/kg
IntraperitonealMouse7.5 mg/kg
OralMouse29 mg/kg

These values indicate considerable toxicity, particularly when administered parenterally . The toxicity profile suggests that male mice appear more susceptible to citreoviridin, with lower subcutaneous LD₅₀ values and longer-lasting hypothermia and hypokinesia following exposure .

Routes of Exposure

Human exposure to citreoviridin primarily occurs through:

  • Oral ingestion (contaminated food)

  • Dermal contact

  • Inhalation

  • Parenteral routes (contaminated drugs)

Among these, oral ingestion of contaminated food products represents the most common route of human exposure.

Physiological and Health Effects

Citreoviridin exposure produces a wide range of physiological effects, primarily targeting the central nervous system, cardiovascular system, and respiratory function.

Central Nervous System Effects

Citreoviridin selectively inhibits motor nerve cells in the medulla oblongata and accumulates in the grey matter and brain stem . In mice, near-lethal doses decrease motor activities, reduce body temperature, and produce cataleptic effects . Electroencephalographic (EEG) studies in rabbits show that citreoviridin initially produces EEG activation followed by high voltage delta waves, indicating progressive central nervous system depression .

Cardiovascular and Respiratory Effects

Intravenous administration of lethal doses of citreoviridin (≥5 mg/kg) in rabbits causes:

  • Sinus arrhythmias

  • Increased T-wave amplitude in electrocardiograms

  • Depressed respiratory amplitude

  • Decreased blood pressure

  • T-wave alterations suggesting myocardial ischemia

The sequence of events in citreoviridin-induced death typically begins with respiratory arrest, followed by isoelectric EEG, with cardiac function being the last to cease . This pattern indicates that respiratory failure is a primary cause of citreoviridin toxicity.

Clinical Symptoms

Human exposure to citreoviridin is characterized by several distinct symptoms:

  • Progressive paralysis

  • Vomiting

  • Convulsions

  • Gradual respiratory distress

  • Cardiovascular complications

These symptoms reflect the compound's effects on multiple physiological systems and align with the observed mechanistic effects on energy metabolism and neural function.

Recent Research Findings

Recent studies have revealed unexpected effects of citreoviridin at low concentrations, particularly regarding vascular calcification and osteoclast activation.

Effects on Vascular Calcification

A 2023 study demonstrated that low concentrations of citreoviridin can attenuate angiotensin II (Ang II)-induced vascular calcification in human aortic smooth muscle cells (HAoSMCs) . The study showed that citreoviridin:

  • Reduces calcium deposition in HAoSMCs without causing cytotoxicity

  • Decreases the expression of osteogenic markers induced by Ang II

  • Inhibits Ang II-induced reactive oxygen species (ROS) production

  • Suppresses mitogen-activated protein kinase (MAPK) signaling pathway activation

  • Inhibits nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) activation

These findings suggest potential beneficial effects of citreoviridin at specific concentrations, contrasting with its well-established toxicity at higher doses.

Effects on Osteoclast Differentiation

The same 2023 study also investigated citreoviridin's effects on osteoclast differentiation using Raw264.7 cells stimulated with receptor activator of nuclear factor-κB ligand (RANKL) . The results demonstrated that citreoviridin:

  • Inhibits RANKL-induced osteoclast differentiation without causing cell death

  • Reduces the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells

  • Decreases the expression of osteoclast-specific genes

  • Inhibits RANKL-induced nuclear translocation of NF-κB and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1)

These findings highlight citreoviridin's potential modulatory effects on bone metabolism and vascular calcification processes, suggesting possible therapeutic applications at carefully controlled doses.

Organ-Specific Effects

Exposure to citreoviridin appears to produce different effects in various organ systems.

Tissue Distribution and Accumulation

Citreoviridin demonstrates selective accumulation in neural tissues, particularly in the medulla oblongata, grey matter, and brain stem . This distribution pattern correlates with the observed neurological effects of the compound, including motor disturbances and respiratory depression.

Molecular Signaling Pathways Affected

Recent research has elucidated several molecular signaling pathways affected by citreoviridin exposure.

MAPK and Inflammatory Signaling

Citreoviridin has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), p38, c-Jun N-terminal kinase (JNK), and subsequent activation of NF-κB and AP-1 transcription factors in vascular smooth muscle cells . These effects contribute to its ability to modulate inflammatory responses and cellular differentiation.

ROS Production and Oxidative Stress

At lower concentrations, citreoviridin can inhibit angiotensin II-induced reactive oxygen species production by decreasing the expression of NADPH oxidase 2 (NOX2) and inhibiting the phosphorylation of protein kinase C delta (PKCδ) and Src kinase . This antioxidant effect may contribute to its protective effects against vascular calcification at specific doses.

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